molecular formula C8H9ClF3N B15319378 Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride

Cat. No.: B15319378
M. Wt: 211.61 g/mol
InChI Key: USIMBLRSIJRGIM-UHFFFAOYSA-N
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Description

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride is a chemical compound with the molecular formula C8H8F3N·HCl. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride typically involves the reaction of 2,3,4-trifluorobenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

N-methyl-1-(2,3,4-trifluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-3-6(9)8(11)7(5)10;/h2-3,12H,4H2,1H3;1H

InChI Key

USIMBLRSIJRGIM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)F)F)F.Cl

Origin of Product

United States

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